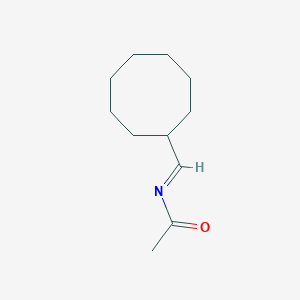
N-(cyclooctylmethylidene)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyclooctylmethylidene)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a cyclooctyl group attached to the nitrogen atom of the acetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclooctylmethylidene)acetamide can be achieved through the reaction of cyclooctylamine with acetic anhydride under controlled conditions. The reaction typically involves heating the reactants in a suitable solvent, such as toluene, at elevated temperatures to facilitate the formation of the desired product. The reaction can be represented as follows:
Cyclooctylamine+Acetic Anhydride→this compound+Acetic Acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
N-(cyclooctylmethylidene)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of cyclooctylmethylamine.
Substitution: The compound can participate in nucleophilic substitution reactions where the acetamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Cyclooctylmethylidene derivatives with additional oxygen functionalities.
Reduction: Cyclooctylmethylamine.
Substitution: Various substituted acetamides depending on the nucleophile used.
Applications De Recherche Scientifique
N-(cyclooctylmethylidene)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(cyclooctylmethylidene)acetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved may include the modulation of enzyme activity, alteration of cellular signaling pathways, and interaction with receptor sites.
Comparaison Avec Des Composés Similaires
N-(cyclooctylmethylidene)acetamide can be compared with other similar compounds such as:
N-methylacetamide: A simpler amide with a methyl group instead of a cyclooctyl group.
N-phenylacetamide: An amide with a phenyl group, which has different chemical properties and applications.
N-cyclohexylmethylideneacetamide: A compound with a cyclohexyl group, which is structurally similar but has different steric and electronic effects.
The uniqueness of this compound lies in its cyclooctyl group, which imparts distinct steric and electronic properties, making it suitable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C11H19NO |
|---|---|
Poids moléculaire |
181.27 g/mol |
Nom IUPAC |
N-(cyclooctylmethylidene)acetamide |
InChI |
InChI=1S/C11H19NO/c1-10(13)12-9-11-7-5-3-2-4-6-8-11/h9,11H,2-8H2,1H3 |
Clé InChI |
UVQSLOGBLLOZRB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N=CC1CCCCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



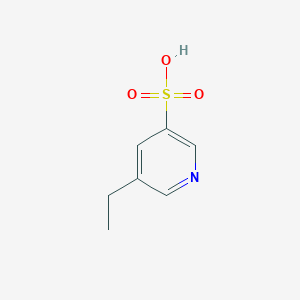
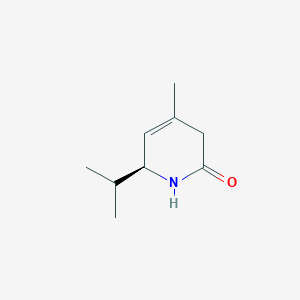
![Ethyl 2-[(2-cyclohexylethyl)amino]-5-fluorobenzoate](/img/structure/B13788106.png)
![(3R,4R)-4-Benzoyloxy-3-(1-tert-butyldimethlsilyloxy]ethyl)azetidin-2-one](/img/structure/B13788112.png)


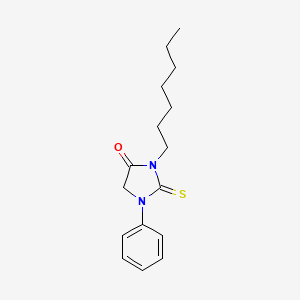
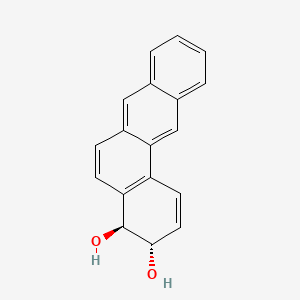



![2-tert-Butyl 7-ethyl (1R,4S)-2-azabicyclo[2.2.1]heptane-2,7-dicarboxylate](/img/structure/B13788162.png)

